

Efficacy of "Methyl 4-oxotetrahydrofuran-3-carboxylate" derivatives as enzyme inhibitors

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Compound of Interest

Compound Name: Methyl 4-oxotetrahydrofuran-3-carboxylate

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The Rise of Tetrahydrofuran Derivatives in Enzyme Inhibition: A Comparative Analysis

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In the ongoing quest for novel therapeutic agents, researchers are increasingly turning their attention to the intricate world of enzyme inhibition. Among the promising scaffolds, derivatives of "**Methyl 4-oxotetrahydrofuran-3-carboxylate**" are emerging as a focal point for the development of potent enzyme inhibitors. This guide provides a comprehensive comparison of the efficacy of these derivatives, with a particular focus on the well-characterized Fatty Acid Synthase (FASN) inhibitor, C75, and its alternatives. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the current landscape, supported by experimental data and detailed protocols.

Unveiling the Potential of a Versatile Scaffold

The core structure of **Methyl 4-oxotetrahydrofuran-3-carboxylate** presents a versatile foundation for the synthesis of a wide array of derivatives. While direct research on the enzyme inhibitory properties of its immediate derivatives is still nascent, the structurally related compound C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) has been extensively studied as a potent inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, a pathway that is often upregulated in cancer and

metabolic diseases, making it a prime therapeutic target.^{[1][2][3]} The efficacy of C75 validates the potential of the oxotetrahydrofuran-3-carboxylate core in designing effective enzyme inhibitors.

Comparative Efficacy of FASN Inhibitors

The inhibitory potential of C75 and other FASN inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC₅₀ value indicates a more potent inhibitor.

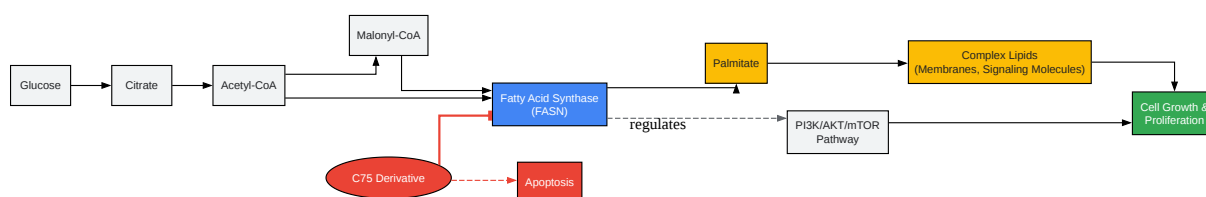
Inhibitor	Target Enzyme	Cell Line/Assay Type	IC ₅₀ Value	Reference
C75	FASN	Biochemical Assay	15.53 μ M	^[4]
FASN	PC3 (Prostate Cancer)	35 μ M	^{[5][6][7]}	
FASN	LNCaP (Prostate Cancer) Spheroids	50 μ M	^{[6][7]}	
FASN	A375 (Melanoma)	32.43 μ M	^[5]	
TVB-2640 (Denifanstat)	FASN	Biochemical Assay	<10 nM	^[1]
Orlistat	FASN (Thioesterase domain)	Various	Varies	^[8]
IPI-9119	FASN	Biochemical Assay	Potent nM range	^[1]
FT-113	FASN	Biochemical and Cell-based Assays	Nanomolar efficacy	^[1]

Note: IC50 values can vary between different studies and experimental conditions.

Delving into the Mechanism: The FASN Signaling Pathway

Fatty Acid Synthase is a critical enzyme in the lipogenesis pathway, converting acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid.[9][10] This process is essential for the production of lipids required for cell membrane formation, energy storage, and signaling molecules. In many cancer cells, the FASN pathway is hyperactivated to support rapid proliferation and survival.[3][9]

Inhibition of FASN disrupts this crucial metabolic pathway, leading to a depletion of fatty acids and an accumulation of the substrate malonyl-CoA.[2] This metabolic stress can induce apoptosis (programmed cell death) in cancer cells.[2] Furthermore, FASN has been shown to be involved in the regulation of other signaling pathways, including the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival.[3]



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FASN Signaling Pathway and Inhibition by C75 Derivatives.

Experimental Protocols: A Guide to Assessing Inhibitor Efficacy

Accurate and reproducible experimental protocols are paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key assays used to characterize the efficacy of

FASN inhibitors like C75.

Fatty Acid Synthase (FASN) Activity Assay

This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a required cofactor.[\[11\]](#)

Materials:

- Purified FASN enzyme or cell lysate
- C75 or other test inhibitors
- Acetyl-CoA
- Malonyl-CoA
- NADPH
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
- UV-transparent 96-well plate
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing the reaction buffer, NADPH, and acetyl-CoA.
- Pre-incubate the purified FASN enzyme with various concentrations of the test inhibitor (e.g., C75) for a defined period.
- Initiate the reaction by adding malonyl-CoA to the mixture.
- Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH oxidation.
- Calculate the FASN activity and the percentage of inhibition at each inhibitor concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay

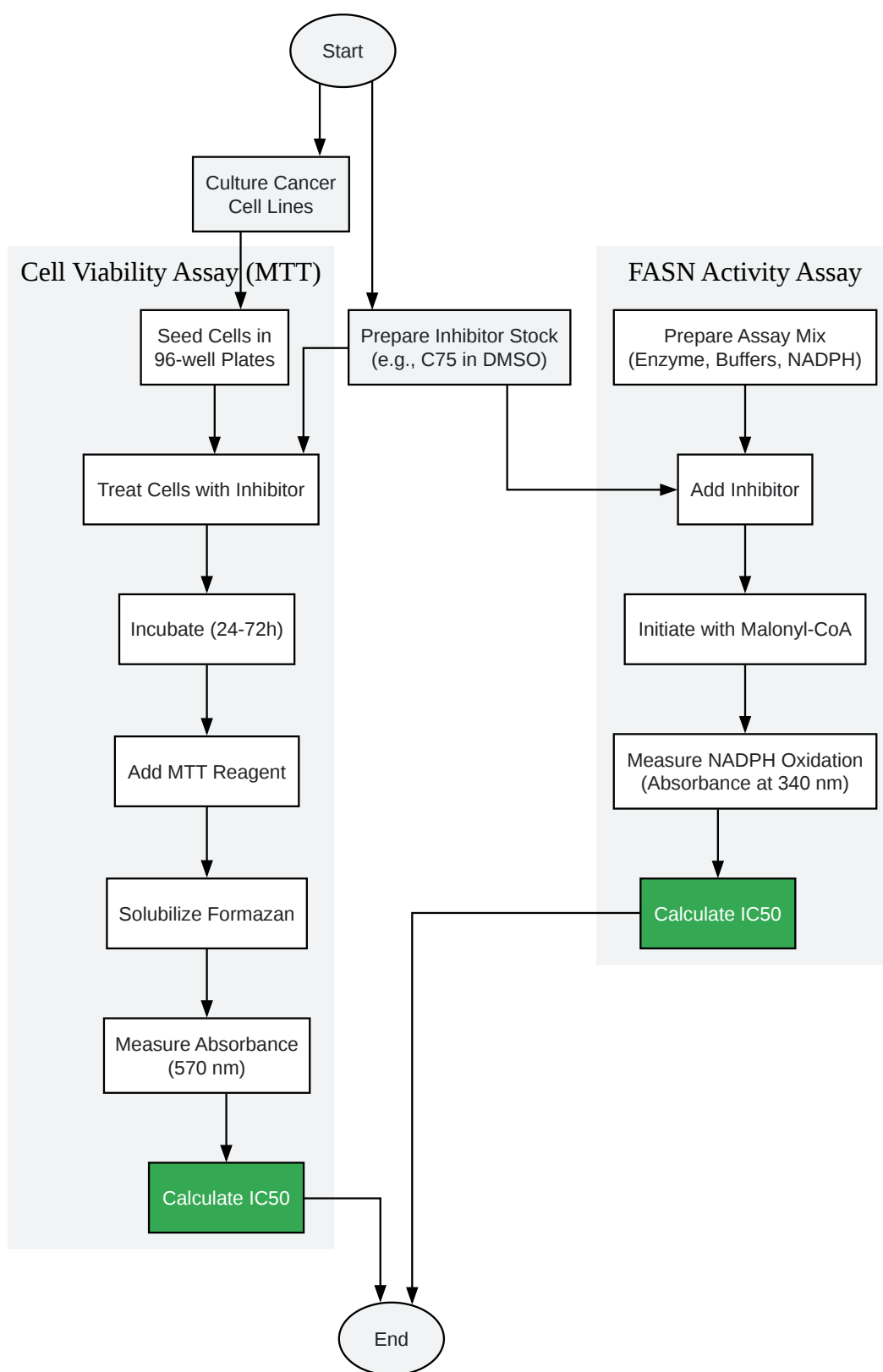
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

Materials:

- Cancer cell line of interest
- C75 or other test inhibitors
- Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- 96-well plate
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
- Add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm).
- Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.

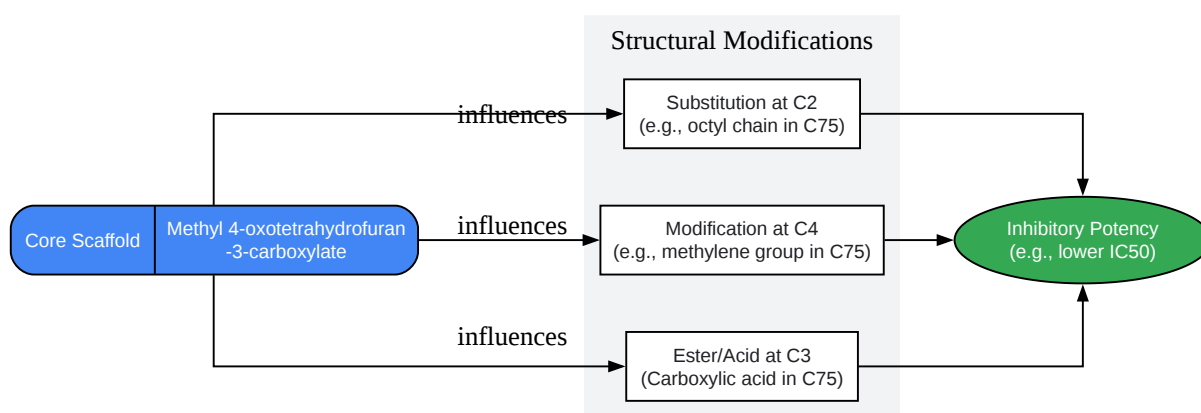


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General Experimental Workflow for Inhibitor Evaluation.

Logical Relationships in Structure-Activity

The development of potent enzyme inhibitors often relies on understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship or SAR). For derivatives of the **Methyl 4-oxotetrahydrofuran-3-carboxylate** scaffold, several key structural features are likely to influence their inhibitory potency against FASN.



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Structure-Activity Relationship Logic for Derivatives.

Future Directions

The exploration of "**Methyl 4-oxotetrahydrofuran-3-carboxylate**" derivatives as enzyme inhibitors is a promising avenue for the development of new therapeutics. While C75 has provided a strong proof-of-concept for targeting FASN with this chemical scaffold, the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles is crucial.[1] Future research will likely focus on synthesizing and screening a broader library of these derivatives against a panel of enzymes, elucidating their precise mechanisms of action, and evaluating their efficacy in preclinical models of cancer and metabolic diseases. The insights gained from such studies will be invaluable in translating the potential of this versatile chemical scaffold into tangible clinical benefits.

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